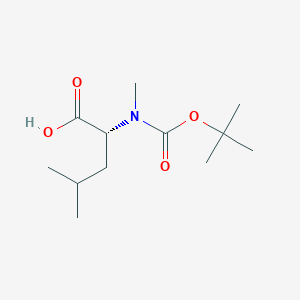

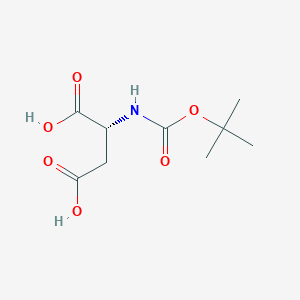

Boc-D-Aspartic acid

Vue d'ensemble

Description

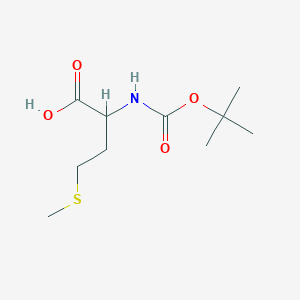

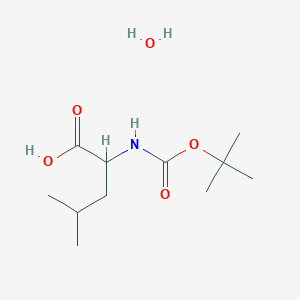

Boc-D-Aspartic acid is an N-Boc-protected form of D-Aspartic acid . It is a solid substance with a molecular formula of C9H15NO6 and a molecular weight of 233.20 . It is used for research and development purposes .

Synthesis Analysis

Boc-D-Aspartic acid can be synthesized using various methods. For instance, it can be functionalized by coupling its carboxylate side chain to dipicolylamine . Another method involves the use of Boc-Asp(OcHx)-OH, a compound that is used in peptide synthesis .

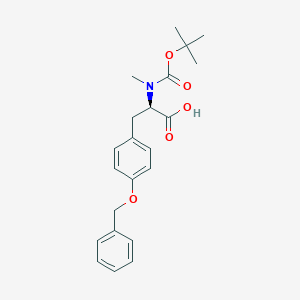

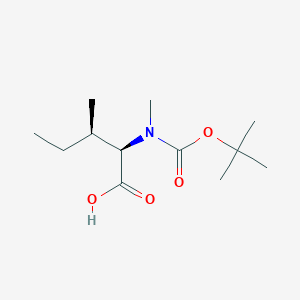

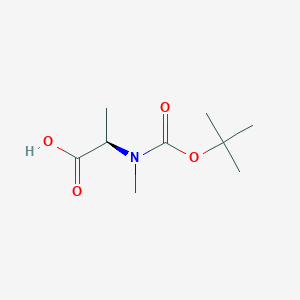

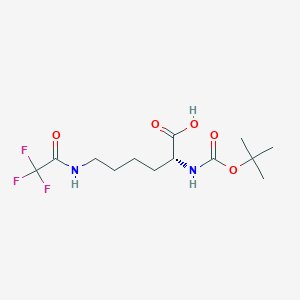

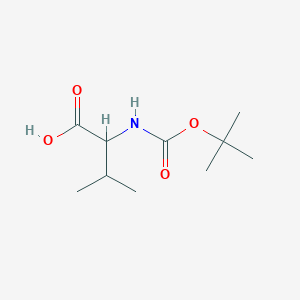

Molecular Structure Analysis

The molecular structure of Boc-D-Aspartic acid can be represented by the InChI code 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 . The canonical SMILES string representation is CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O .

Physical And Chemical Properties Analysis

Boc-D-Aspartic acid is a white powder . It has a boiling point of 377.4±32.0 °C and a melting point of 116-123 ºC . Its density is predicted to be 1.302±0.06 g/cm3 .

Applications De Recherche Scientifique

Industrial Utility

- Scientific Field : Industrial Chemistry

- Application Summary : Aspartic acid has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . It is used as a nutritional supplement in both functional foods and beverages .

- Methods of Application : Its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener . It is also used as an intermediary substrate in the manufacture of pharmaceuticals and organic chemicals .

- Results or Outcomes : Aspartic acid’s utility stretches further upon consideration of its derivatives including acetyl aspartic acid, used as an active ingredient in anti-aging cosmetics that target wrinkling, skin lifting, and loss of firmness .

Health and Disease

- Scientific Field : Medicine

- Application Summary : Aspartic acid plays a role in the pathogenesis of psychiatric and neurologic disorders and alterations in branched-chain amino acids levels in diabetes and hyperammonemia .

- Methods of Application : L-Asp transported via aspartate–glutamate carrier to the cytosol is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission .

- Results or Outcomes : Further research is needed to examine the targeting of L-Asp metabolism as a strategy to fight cancer, the use of L-Asp as a dietary supplement, and the risks of increased L-Asp consumption .

Organic Synthesis

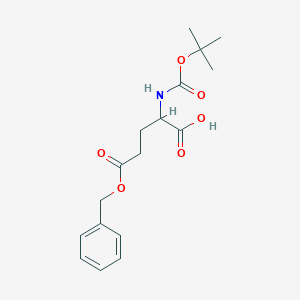

- Scientific Field : Organic Chemistry

- Application Summary : N-Boc-D-aspartic acid 4-benzyl ester is used as an intermediate in organic synthesis .

- Methods of Application : This compound is typically used in the synthesis of more complex organic molecules .

- Results or Outcomes : The specific outcomes depend on the final product being synthesized .

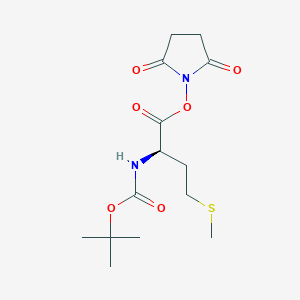

Pharmaceuticals

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : N-Boc-D-aspartic acid 4-cyclohexyl ester is used as a pharmaceutical intermediate .

- Methods of Application : This compound is used in the synthesis of pharmaceuticals .

- Results or Outcomes : The specific outcomes depend on the pharmaceutical product being synthesized .

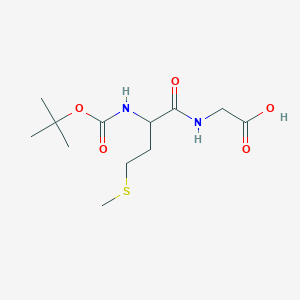

Food and Beverage Industry

- Scientific Field : Food Science

- Application Summary : N-Boc-D-aspartic acid 1-methyl ester is widely used in pharmaceuticals and foods .

- Methods of Application : This compound is typically used as an additive in food and beverage products .

- Results or Outcomes : The specific outcomes depend on the final product being synthesized .

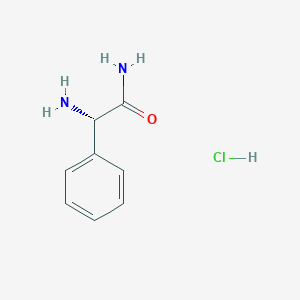

Neurotransmission

- Scientific Field : Neuroscience

- Application Summary : D-aspartic acid (D-asp), which includes Boc-D-Aspartic acid, is an amino acid that is important for both the endocrine system and the central nervous system (the brain and spinal cord). It may function as a neurotransmitter, a chemical messenger that transmits signals between nerves and other cells .

- Methods of Application : D-aspartic acid binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity. It also helps regulate hormones like prolactin, oxytocin, melatonin, and testosterone .

- Results or Outcomes : D-aspartic acid has been studied for conditions like schizophrenia, Alzheimer’s disease, autism, and hormone-related issues like fertility .

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBMCZQVSQJDE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427332 | |

| Record name | Boc-D-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Aspartic acid | |

CAS RN |

62396-48-9 | |

| Record name | Boc-D-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.